molecular formula C7H10N2O B11780221 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile

Cat. No.: B11780221
M. Wt: 138.17 g/mol
InChI Key: MPESYEXRHUVKHQ-UHFFFAOYSA-N
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Description

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile is an organic compound with the molecular formula C7H10N2O It belongs to the class of isoxazole derivatives, which are known for their diverse chemical and biological properties

Preparation Methods

The synthesis of 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a nitrile with a suitable alkene in the presence of a catalyst to form the isoxazole ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of raw materials, reaction parameters, and purification techniques are critical factors in the industrial production process .

Chemical Reactions Analysis

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved in its action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which differentiate it from other isoxazole derivatives.

Properties

IUPAC Name

3-propyl-4,5-dihydro-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-7(5-8)10-9-6/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPESYEXRHUVKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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